molecular formula C11H12O3S B1325792 4-[2-(Methylthio)phenyl]-4-oxobutyric acid CAS No. 951892-30-1

4-[2-(Methylthio)phenyl]-4-oxobutyric acid

Cat. No.: B1325792
CAS No.: 951892-30-1
M. Wt: 224.28 g/mol
InChI Key: XQAZQKFYUQFHFD-UHFFFAOYSA-N
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Description

Significance of γ-Oxobutanoic Acid Derivatives in Organic and Medicinal Chemistry

Gamma-oxobutanoic acid derivatives are bifunctional molecules, possessing both a carboxylic acid and a ketone functional group. This dual reactivity makes them valuable intermediates in organic synthesis. The carboxylic acid moiety can be converted into a variety of derivatives, including esters, amides, and acid halides, while the ketone is susceptible to nucleophilic attack, reduction, and condensation reactions. This versatility allows for the construction of diverse and complex molecular architectures, particularly heterocyclic systems.

Overview of Substituted Phenyl Oxobutanoic Acids in Academic Research

Substituted phenyl oxobutanoic acids have been a subject of academic inquiry, primarily as precursors for synthesizing more complex molecules. A common synthetic route to these compounds is the Friedel–Crafts acylation of a substituted benzene (B151609) with succinic anhydride (B1165640). For instance, the preparation of 4-(4-methylphenyl)-4-oxobutanoic acid via the reaction of toluene (B28343) and succinic anhydride is a well-established method. wikipedia.org

Research has shown that these compounds are versatile synthons. The presence of two distinct electrophilic centers—the carboxylic carbon and the keto carbon—allows for selective reactions with binucleophiles to form various heterocyclic structures. Studies on the reaction of 4-aryl-4-oxobutanoic acids with diamines, for example, have elucidated pathways leading to the formation of pyrroloimidazolones and pyrrolopyrimidinones. Furthermore, substituted phenylpropanoic and oxobutanoic acid derivatives have been investigated for their potential as modulators of peroxisome proliferator-activated receptors (PPARs), which are drug targets for metabolic disorders.

Structural Elucidation and Nomenclatural Considerations for 4-[2-(Methylthio)phenyl]-4-oxobutyric acid

This compound is a specific isomer within the substituted aryl-γ-oxobutanoic acid class. Its structure consists of a butyric acid molecule where the fourth carbon atom is part of a ketone. This keto group is attached to a phenyl ring, which is substituted at the ortho (position 2) with a methylthio (-SCH₃) group.

The systematic IUPAC name for this compound is 4-(2-(methylthio)phenyl)-4-oxobutanoic acid . The nomenclature precisely defines the connectivity: "butanoic acid" indicates a four-carbon carboxylic acid chain. The "-4-oxo" specifies a ketone at the C4 position, and "4-(2-(methylthio)phenyl)" indicates that the C4 carbon is attached to a phenyl ring bearing a methylthio group at the C2 position relative to the point of attachment.

While detailed spectroscopic characterization is not widely available in peer-reviewed literature, its fundamental properties can be derived from its structure and are confirmed by its commercial availability for research purposes. bldpharm.com

IdentifierValue
CAS Number951892-30-1
Molecular FormulaC₁₁H₁₂O₃S
Molecular Weight224.28 g/mol
SMILESO=C(O)CCC(C1=CC=CC=C1SC)=O

Current Research Landscape and Gaps Pertaining to this compound and Its Analogs

The current research landscape reveals a notable disparity in the scientific attention given to different isomers of (methylthio)phenyl-4-oxobutanoic acid. The para-substituted isomer, 4-[4-(methylthio)phenyl]-4-oxobutanoic acid (CAS 7028-67-3), is commercially available from multiple chemical suppliers and appears in chemical databases. sigmaaldrich.comscbt.com In contrast, the ortho-substituted isomer, 4-[2-(methylthio)phenyl]-4-oxobutanoic acid, is listed by fewer suppliers and is conspicuously absent from major academic and research publications. bldpharm.com

This absence indicates a significant research gap. There is a lack of published studies detailing the synthesis, spectroscopic characterization, reaction chemistry, or biological evaluation of 4-[2-(Methylthio)phenyl]-4-oxobutanoic acid. The steric and electronic effects of the ortho-methylthio group compared to the para-isomer could lead to different chemical reactivity and biological activity, yet this remains unexplored. While the general synthetic routes like Friedel-Crafts acylation could theoretically be applied, the specific conditions, yields, and potential for side reactions for this particular isomer have not been documented in the literature. Consequently, its potential as a unique building block in organic synthesis or as a scaffold in medicinal chemistry is currently unknown, representing an open area for future investigation.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(2-methylsulfanylphenyl)-4-oxobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O3S/c1-15-10-5-3-2-4-8(10)9(12)6-7-11(13)14/h2-5H,6-7H2,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQAZQKFYUQFHFD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC=C1C(=O)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Chemical Transformations

Established Synthetic Pathways for Aryl-γ-Oxobutanoic Acids

The creation of the aryl-γ-oxobutanoic acid scaffold is a fundamental transformation in organic synthesis, providing key intermediates for various applications.

The most prominent and widely utilized method for synthesizing 4-aryl-4-oxobutanoic acids is the Friedel-Crafts acylation of an aromatic compound with succinic anhydride (B1165640). wikipedia.orgderpharmachemica.com This reaction is an example of electrophilic aromatic substitution, where the aromatic ring acts as a nucleophile, attacking an acylium ion generated from succinic anhydride. stackexchange.comtamu.edu

The reaction is typically catalyzed by a strong Lewis acid, such as aluminum chloride (AlCl₃), which coordinates to one of the carbonyl oxygens of the anhydride. stackexchange.comguidechem.com This coordination polarizes the anhydride, making the other carbonyl carbon highly electrophilic and susceptible to attack by the electron-rich aromatic ring. The subsequent steps involve the formation of a sigma complex (or arenium ion), followed by deprotonation to restore aromaticity and yield the final keto-acid product after acidic workup. stackexchange.com The general mechanism can be summarized as follows:

Activation of Succinic Anhydride: The Lewis acid catalyst (e.g., AlCl₃) activates the succinic anhydride.

Electrophilic Attack: The activated anhydride is attacked by the π-electrons of the substituted benzene (B151609) ring.

Rearomatization: A proton is lost from the intermediate carbocation, restoring the aromaticity of the ring.

Workup: Hydrolysis of the reaction mixture yields the final 4-aryl-4-oxobutanoic acid product.

This method has been successfully applied to a wide range of substituted benzenes, including toluene (B28343) and anisole, to produce their corresponding 4-oxo-butanoic acid derivatives. wikipedia.orgtamu.edu

While Friedel-Crafts acylation is the most direct route, other synthetic sequences have been developed. One alternative pathway involves a multi-step process starting from an arylacetic acid. This sequence includes:

Alkylation of the arylacetic acid at the α-position.

Esterification of the resulting carboxylic acid.

Ozonolysis of a terminal alkene to generate the required carbonyl group, yielding a methyl 2-aryl-4-oxobutyrate, which can then be hydrolyzed to the desired acid. elsevierpure.com

These alternative routes can be particularly useful when the starting aromatic compound is incompatible with the harsh conditions of Friedel-Crafts reactions or when specific substitution patterns are desired that cannot be achieved through direct acylation.

Targeted Synthesis of 4-[2-(Methylthio)phenyl]-4-oxobutyric acid and Its Ortho/Para Analogs

The direct synthesis of the title compound is achieved by applying the Friedel-Crafts acylation to thioanisole (B89551) (methylthiobenzene). The methylthio (-SCH₃) group is an activating, ortho-, para-directing group in electrophilic aromatic substitution. Consequently, the acylation of thioanisole with succinic anhydride typically yields a mixture of the ortho-isomer, this compound, and the para-isomer, 4-[4-(Methylthio)phenyl]-4-oxobutyric acid. researchgate.netresearchgate.netsigmaaldrich.com The separation of these isomers often presents a significant challenge.

Achieving regioselectivity in the synthesis is paramount. The directing effect of the methylthio group strongly favors substitution at the para position due to steric hindrance at the ortho positions. This makes the para-isomer the major product in many cases. researchgate.netresearchgate.net

Strategies to influence the ortho/para product ratio include:

Directed Ortho Metalation: A potential, though more complex, strategy involves the use of directed ortho metalation. In this approach, a directing group on the aromatic ring coordinates to an organolithium reagent, facilitating deprotonation at the adjacent ortho position. The resulting aryllithium species can then react with a suitable electrophile.

Alternative Synthetic Routes: A different approach would be to start with a pre-functionalized benzene ring where the desired ortho substitution pattern is already established, followed by the introduction of the methylthio group. For instance, a nucleophilic aromatic substitution reaction on a suitably activated ortho-substituted phenylbutanoic acid derivative could install the methylthio group regioselectively. A patented method for preparing 4-methylthio phenylacetic acid involves the reaction of a 4-halophenylacetic acid derivative with sodium methyl mercaptide in the presence of a copper catalyst, which could potentially be adapted. google.com

Optimizing the Friedel-Crafts acylation is crucial for maximizing the yield of the desired product. Studies on the related acylation of thioanisole with acetic anhydride to produce 4-(methylthio)acetophenone provide valuable insights into the reaction parameters. researchgate.netresearchgate.net Key variables include the choice of catalyst, solvent, temperature, and reactant molar ratios.

Heterogeneous solid acid catalysts, such as cation-exchange resins (e.g., Amberlyst-15) and acid-treated clays, have been investigated as more environmentally friendly alternatives to traditional homogeneous Lewis acids like AlCl₃. researchgate.netresearchgate.net These solid acids can be easily recovered and reused, minimizing waste.

The following table summarizes findings from a study on the acylation of thioanisole, which can be extrapolated to the synthesis of this compound.

Table 1: Comparison of Catalysts in the Acylation of Thioanisole with Acetic Anhydride researchgate.net
CatalystTypeConversion of Thioanisole (%)Selectivity for para-isomer (%)
Amberlyst-15Cation Exchange Resin62.199.9
Indion-190Cation Exchange Resin54.299.9
Indion-130Cation Exchange Resin47.599.9
20% w/w Cs₂.₅H₀.₅PW₁₂O₄₀/K-10Heteropoly Acid on Clay36.499.9

As the data indicates, ion-exchange resins like Amberlyst-15 show high activity and excellent selectivity for the para-product in the acylation of thioanisole. researchgate.net This suggests that obtaining the ortho-isomer, this compound, as the major product through this method is challenging and would require significant modification of the reaction conditions or the use of specialized catalytic systems that favor ortho-substitution.

Derivatization Reactions of the Carboxylic Acid Functionality

The carboxylic acid group in this compound is a versatile functional handle that can be readily converted into a variety of derivatives. These transformations are standard in organic chemistry and are used to modify the compound's properties or to prepare it for further analysis or coupling reactions. researchgate.net

Common derivatization reactions include:

Esterification: The carboxylic acid can be converted to an ester by reaction with an alcohol under acidic conditions (Fischer esterification) or by reaction with an alkylating agent. For analytical purposes, derivatization with reagents like 4'-bromophenacyl trifluoromethanesulfonate (B1224126) allows for sensitive UV detection in high-performance liquid chromatography (HPLC). nih.gov

Amide Formation: The carboxylic acid can be coupled with a primary or secondary amine to form an amide. This reaction is typically mediated by a coupling agent, such as a carbodiimide (B86325) (e.g., DCC, EDC), to activate the carboxyl group.

Reduction: The carboxylic acid can be reduced to the corresponding primary alcohol using strong reducing agents like lithium aluminum hydride (LiAlH₄) or borane (B79455) (BH₃).

Conversion to Acyl Halides: Treatment with reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) converts the carboxylic acid into a more reactive acyl chloride, which is a key intermediate for the synthesis of esters, amides, and other acyl derivatives.

The following table provides examples of common derivatizing agents and the resulting functional groups.

Table 2: Common Derivatization Reactions of the Carboxylic Acid Group
Reagent(s)Resulting Functional GroupReaction Type
Methanol (CH₃OH), H⁺Methyl EsterEsterification
Ammonia (NH₃), Coupling AgentPrimary AmideAmide Formation
Thionyl Chloride (SOCl₂)Acyl ChlorideAcyl Halide Formation
Lithium Aluminum Hydride (LiAlH₄)Primary AlcoholReduction
4'-Bromophenacyl triflateBromophenacyl EsterEsterification (for HPLC) nih.gov

These derivatization reactions underscore the utility of this compound as a building block in the synthesis of more complex molecules.

Reactions Involving the Ketone Moiety

The ketone functional group in this compound is a primary site for various chemical transformations. As an aryl ketone, its reactivity is influenced by the electronic properties of the substituted phenyl ring and the presence of the butyric acid side chain. Key reactions involving this moiety include reduction, condensation, and reactions at the α-carbon.

One of the most significant reactions of the ketone is its reduction to a secondary alcohol, forming 4-hydroxy-4-[2-(Methylthio)phenyl]butanoic acid. This transformation is crucial for the synthesis of chiral analogues and can be achieved using various reducing agents. Catalytic hydrogenation or hydride reagents such as sodium borohydride (B1222165) are commonly employed. The asymmetric reduction of aryl ketones is a well-established field, utilizing chiral catalysts to produce enantiomerically enriched alcohols. wikipedia.orgresearchgate.net Transition metal catalysts, particularly those based on ruthenium complexed with chiral ligands like BINAP or chiral diamines (e.g., DPEN), are highly effective for this purpose. researchgate.net These reductions can be performed via hydrogenation with H₂ gas or through asymmetric transfer hydrogenation (ATH), which uses hydrogen donors like isopropanol (B130326) or formic acid. wikipedia.orgmdpi.com The ortho-methylthio substituent can influence the stereochemical outcome of these reductions through steric or electronic effects. mdpi.com

The carbonyl group and the adjacent methylene (B1212753) group of the butyric acid chain are also reactive. For instance, 4-aryl-4-oxobutanoic acids can undergo condensation reactions with binucleophiles. Studies have shown that these compounds react with aliphatic N,N-diamines to form bicyclic pyrroloimidazolones and pyrrolopyrimidinones through a sequence of salt formation, amidation, and subsequent dehydration and cyclization. arabjchem.org Furthermore, related structures like 4-aryl-2,4-dioxobutanoic acids react with reagents such as diazomethane, leading to O-alkylation of the enol form and the formation of pyrazole (B372694) derivatives. pleiades.onlineresearchgate.net While this compound lacks the second keto group, the principles of enolization and reaction at the α- and γ-carbons are relevant.

The electrochemical behavior, or redox properties, of related 4-aryl-2,4-dioxobutanoic acids have been studied, indicating that the dioxobutanoic moiety is the primary electrophore. shd-pub.org.rs These studies, examining the effects of pH and aryl substitution on reduction potentials, provide insight into the electronic nature of the keto-acid system. shd-pub.org.rs

Reaction TypeReagents/ConditionsProduct TypeSignificance
Asymmetric ReductionRu(II) catalyst, chiral ligand (e.g., TsDPEN), H₂ or isopropanol/formic acidChiral secondary alcoholIntroduction of a stereocenter
CondensationAliphatic N,N-diamines, heatBicyclic heterocycles (e.g., pyrroloimidazolones)Synthesis of complex heterocyclic systems
Reaction with DiazoalkanesDiazomethane (on related dioxo acids)O-methylated products, pyrazolesDerivatization of the keto-acid structure

Transformations and Reactivity of the Methylthio Group

The methylthio (-SCH₃) group attached to the phenyl ring is another key functional site in the molecule, susceptible to oxidation and displacement reactions.

Oxidation: The sulfur atom in the methylthio group exists in a low oxidation state and can be readily oxidized to form the corresponding sulfoxide (B87167) and sulfone. This transformation significantly alters the electronic and steric properties of the substituent. Oxidation to the sulfoxide, 4-[2-(methylsulfinyl)phenyl]-4-oxobutanoic acid, introduces a chiral center at the sulfur atom. Further oxidation yields the achiral sulfone, 4-[2-(methylsulfonyl)phenyl]-4-oxobutanoic acid. These oxidation states are often intermediates in metabolic pathways and can be key in the biological activity of related compounds. Studies on the displacement of methylthio groups have shown that oxidation to the sulfoxide and sulfone congeners can precede reaction with nucleophiles like glutathione (B108866). nih.gov

Displacement: The methylthio group can be displaced by other functional groups under specific conditions. In biological systems, the displacement of methylthio groups (or their oxidized metabolites, methanesulfenic and methanesulfinic acids) by nucleophiles such as glutathione is a known metabolic pathway. nih.gov In synthetic chemistry, aryl sulfides can undergo displacement through transition-metal-catalyzed cross-coupling reactions. While often used for the formation of C-S bonds, related protocols can be envisaged for the cleavage and substitution of the methylthio group. For example, nucleophilic aromatic substitution (SₙAr) reactions can displace groups on activated aromatic rings. Although the methylthio group is not a typical leaving group like a halogen, its displacement can be facilitated if the aromatic ring is sufficiently electron-deficient or through specific catalytic cycles. rsc.orgrsc.org

TransformationReagentsProductKey Feature
Oxidation to SulfoxideMild oxidizing agent (e.g., H₂O₂, m-CPBA)4-[2-(Methylsulfinyl)phenyl]-4-oxobutanoic acidCreates a chiral center at the sulfur atom
Oxidation to SulfoneStrong oxidizing agent (e.g., excess H₂O₂, KMnO₄)4-[2-(Methylsulfonyl)phenyl]-4-oxobutanoic acidIncreases the electron-withdrawing nature of the substituent
Nucleophilic DisplacementNucleophiles (e.g., glutathione in biological systems)Substituted phenyl derivativeOften follows oxidation of the sulfur atom nih.gov

Stereoselective Synthetic Approaches and Chiral Control (e.g., in relation to related compounds like KE-748)

The synthesis of enantiomerically pure forms of compounds related to this compound, such as the cardiovascular drug KE-748, relies on precise stereoselective control. The primary stereocenter in these molecules is typically the carbon atom of the hydroxyl group formed upon reduction of the ketone. Therefore, the most critical step for establishing chirality is the asymmetric reduction of the prochiral ketone.

Asymmetric transfer hydrogenation (ATH) is a powerful and widely used method for the enantioselective reduction of aryl ketones. wikipedia.orgmdpi.com This technique commonly employs ruthenium(II) catalysts coordinated to a chiral ligand, such as N-tosylated diphenylethylenediamine (TsDPEN), and an η⁶-arene ligand. The reaction transfers hydrogen from a simple donor, like a formic acid/triethylamine mixture or isopropanol, to the ketone. mdpi.com The choice of the (R,R) or (S,S) enantiomer of the chiral ligand dictates the absolute configuration of the resulting alcohol product with high predictability and enantioselectivity (often >99% ee). researchgate.net For ortho-substituted aryl ketones, the steric and electronic properties of the substituent play a crucial role in the transition state, influencing the facial selectivity of the hydride transfer and thus the enantiomeric excess of the product. mdpi.com

Another established method is catalytic hydrogenation using molecular hydrogen (H₂) with chiral catalysts, such as ruthenium-BINAP systems. wikipedia.org These methods also provide high levels of enantioselectivity for a broad range of ketone substrates.

In the context of synthesizing a specific enantiomer of a compound like 4-hydroxy-4-[2-(Methylthio)phenyl]butanoic acid, a synthetic chemist would select a chiral catalyst system known to be effective for ortho-substituted aryl ketones. For example, using an (R,R)-TsDPEN-Ru(II) catalyst would be expected to yield the (R)-alcohol, while the (S,S)-catalyst would produce the (S)-alcohol. The development of such stereoselective syntheses is fundamental in medicinal chemistry, where the biological activity of enantiomers can differ significantly. nih.govlboro.ac.ukresearchgate.net

Advanced Molecular Structure and Spectroscopic Investigations

Experimental Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are fundamental in determining the intricate structural features of 4-[2-(Methylthio)phenyl]-4-oxobutyric acid. Techniques such as Fourier Transform Infrared (FT-IR), Fourier Transform Raman (FT-Raman), and Nuclear Magnetic Resonance (NMR) spectroscopy each offer unique insights into the molecule's functional groups and connectivity.

Fourier Transform Infrared (FT-IR) Spectroscopy for Vibrational Mode Analysis

FT-IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The FT-IR spectrum of this compound is characterized by distinct absorption bands corresponding to the stretching and bending vibrations of its constituent bonds.

Key vibrational modes include the characteristic carbonyl (C=O) stretching of both the ketone and the carboxylic acid groups. The hydroxyl (-OH) stretching of the carboxylic acid typically appears as a broad band due to hydrogen bonding. The aromatic C-H and C=C stretching vibrations, as well as the aliphatic C-H stretching from the butyric acid chain and the methylthio group, are also prominent features. Analysis of the fingerprint region provides further detailed information on the complex vibrational modes of the entire molecule.

Table 1: Characteristic FT-IR Vibrational Frequencies for this compound

Vibrational ModeFunctional GroupTypical Wavenumber (cm⁻¹)
O-H StretchCarboxylic Acid3300-2500 (broad)
C-H StretchAromatic3100-3000
C-H StretchAliphatic (CH₂, CH₃)2980-2850
C=O StretchKetone1700-1680
C=O StretchCarboxylic Acid1720-1700
C=C StretchAromatic Ring1600-1450
C-O StretchCarboxylic Acid1320-1210
S-C StretchThioether700-600

Fourier Transform Raman (FT-Raman) Spectroscopy for Vibrational Analysis

Complementing FT-IR, FT-Raman spectroscopy provides information on the vibrational modes of a molecule by measuring the inelastic scattering of monochromatic light. This technique is particularly sensitive to non-polar bonds and symmetric vibrations, which may be weak or absent in the FT-IR spectrum.

For this compound, the FT-Raman spectrum would be expected to show strong signals for the aromatic ring vibrations and the C-S bond of the methylthio group. The symmetric stretching of the carbonyl groups may also be observed. The combination of both FT-IR and FT-Raman data allows for a more complete assignment of the vibrational modes of the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

NMR spectroscopy is an indispensable tool for confirming the carbon-hydrogen framework of a molecule. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each nucleus, allowing for the unambiguous determination of the molecular structure.

In the ¹H NMR spectrum of this compound, distinct signals are expected for the aromatic protons, the methylene (B1212753) protons of the butyric acid chain, and the methyl protons of the thioether group. The chemical shifts and coupling patterns of these protons provide information about their connectivity and spatial relationships. The carboxylic acid proton typically appears as a broad singlet at a downfield chemical shift.

The ¹³C NMR spectrum reveals the number of unique carbon atoms in the molecule. Signals for the carbonyl carbons of the ketone and carboxylic acid, the aromatic carbons, the aliphatic carbons of the butyric acid chain, and the methyl carbon of the thioether group would be observed at characteristic chemical shifts.

X-ray Crystallographic Analysis for Solid-State Molecular Geometry

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides accurate measurements of bond lengths, bond angles, and torsion angles, offering a static snapshot of the molecule's conformation in the solid state.

An X-ray crystallographic study of this compound would reveal the planarity of the phenyl ring and the orientation of the methylthio and oxobutyric acid substituents. Intermolecular interactions, such as hydrogen bonding involving the carboxylic acid groups, which dictate the crystal packing, can also be elucidated.

Conformational Analysis and Molecular Dynamics Studies

While X-ray crystallography provides the solid-state structure, the conformation of this compound can be more flexible in solution. Conformational analysis, often aided by computational methods such as Density Functional Theory (DFT), explores the different spatial arrangements of the atoms that can be adopted through rotation about single bonds. These studies help to identify the most stable conformers and the energy barriers between them.

Molecular dynamics (MD) simulations can further provide insights into the dynamic behavior of the molecule over time. By simulating the motion of the atoms, MD studies can reveal how the molecule's conformation changes in different environments, such as in various solvents, which can be crucial for understanding its reactivity and interactions with other molecules. For this compound, these studies would focus on the rotational freedom of the butyric acid chain and the methylthio group relative to the phenyl ring.

Computational and Theoretical Chemistry of 4 2 Methylthio Phenyl 4 Oxobutyric Acid

Density Functional Theory (DFT) Investigations of Electronic Structure

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic properties of molecules. By calculating the electron density, DFT can elucidate various aspects of molecular structure and reactivity. For a molecule like 4-[2-(Methylthio)phenyl]-4-oxobutyric acid, DFT studies would provide fundamental insights into its behavior.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals (FMOs) that play a crucial role in a molecule's chemical reactivity and electronic properties. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between them, known as the HOMO-LUMO gap (ΔE), is a key indicator of molecular stability; a larger gap implies higher stability and lower chemical reactivity. nih.gov

From the energies of the HOMO and LUMO, several chemical reactivity descriptors can be calculated to quantify the molecule's behavior: mdpi.comnih.gov

Ionization Potential (I): The energy required to remove an electron. I ≈ -EHOMO.

Electron Affinity (A): The energy released when an electron is added. A ≈ -ELUMO.

Electronegativity (χ): The ability of an atom to attract electrons. χ = (I + A) / 2.

Chemical Hardness (η): A measure of resistance to change in electron distribution. η = (I - A) / 2.

Chemical Softness (S): The reciprocal of hardness, indicating how easily the electron cloud is polarized. S = 1 / η.

Chemical Potential (μ): The escaping tendency of electrons from an equilibrium system. μ = -(I + A) / 2.

These parameters, derived from DFT calculations, are essential for predicting how this compound would interact with other chemical species.

Table 1: Representative Chemical Reactivity Descriptors from FMO Analysis

Parameter Formula Description
HOMO-LUMO Gap (ΔE) ELUMO - EHOMO Indicates chemical reactivity and stability.
Electronegativity (χ) (I + A) / 2 Measures the power to attract electrons.
Chemical Hardness (η) (I - A) / 2 Measures resistance to charge transfer.
Chemical Softness (S) 1 / η Reciprocal of hardness, indicates polarizability.

Natural Bond Orbital (NBO) analysis is a theoretical method used to study intramolecular charge transfer, hyperconjugative interactions, and the delocalization of electron density within a molecule. nih.gov This analysis transforms the complex molecular wavefunctions from DFT calculations into a more intuitive picture of localized bonds and lone pairs, resembling a Lewis structure. nih.gov

The Molecular Electrostatic Potential (MEP) surface provides a visual representation of the charge distribution around a molecule. mdpi.com It is mapped onto the molecule's electron density surface, using a color scale to indicate different potential values.

Red regions indicate negative electrostatic potential, corresponding to areas rich in electrons (e.g., around electronegative atoms like oxygen). These sites are susceptible to electrophilic attack.

Blue regions indicate positive electrostatic potential, corresponding to electron-deficient areas (e.g., around hydrogen atoms). These sites are prone to nucleophilic attack.

Green regions represent neutral or near-zero potential.

An MEP map of this compound would clearly identify the reactive centers, such as the carbonyl oxygen and the acidic proton of the carboxylic acid group, guiding predictions of its intermolecular interactions. researchgate.net

Fukui functions are used in computational chemistry to describe the local reactivity of different sites within a molecule. researchgate.netresearchgate.net They quantify how the electron density at a specific point changes with the addition or removal of an electron. This analysis helps to predict the most likely sites for nucleophilic, electrophilic, and radical attacks. researchgate.net

f+(r): Indicates the propensity of a site for nucleophilic attack (attack by an electron donor).

f-(r): Indicates the propensity of a site for electrophilic attack (attack by an electron acceptor).

f0(r): Indicates the propensity of a site for radical attack.

By calculating the Fukui functions for this compound, one could precisely pinpoint the atoms most involved in chemical reactions, offering a more detailed view of reactivity than MEP analysis alone. researchgate.net

Vibrational Frequency Calculations and Correlation with Experimental Spectra

Theoretical vibrational frequency calculations are a powerful tool for interpreting and assigning experimental infrared (IR) and Raman spectra. Using DFT methods, the vibrational modes of a molecule can be computed, providing information about the frequencies and intensities of spectral bands. scirp.orgnih.gov

For this compound, these calculations would predict the characteristic stretching and bending frequencies for its functional groups, including the C=O of the ketone and carboxylic acid, the O-H of the carboxylic acid, the C-S of the methylthio group, and various vibrations of the phenyl ring. nih.gov Comparing these calculated frequencies (often scaled to correct for computational approximations) with experimental data allows for a definitive assignment of each spectral peak to a specific molecular motion. scirp.org

Table 2: Expected Vibrational Modes for this compound

Functional Group Vibrational Mode Typical Wavenumber (cm-1)
Carboxylic Acid O-H Stretch 3300 - 2500
Phenyl Ring C-H Stretch 3100 - 3000
Aliphatic Chain C-H Stretch 3000 - 2850
Ketone C=O Stretch 1725 - 1705
Carboxylic Acid C=O Stretch 1720 - 1700
Phenyl Ring C=C Stretch 1600 - 1450

Analysis of Non-covalent Interactions (e.g., Hydrogen Bonding, Van der Waals, Reduced Density Gradient (RDG) analysis)

Non-covalent interactions (NCIs) are crucial for determining the supramolecular structure and physical properties of chemical compounds in their condensed phases. nih.gov For this compound, the most significant NCI would be the hydrogen bonding involving the carboxylic acid group, which can lead to the formation of dimers in the solid state or in nonpolar solvents.

The Reduced Density Gradient (RDG) analysis is a computational technique used to visualize and characterize weak non-covalent interactions. chemrxiv.org It generates 3D isosurfaces that identify the location and nature of these interactions: scielo.org.mx

Blue isosurfaces indicate strong attractive interactions, such as hydrogen bonds.

Green isosurfaces represent weaker van der Waals interactions.

Red isosurfaces denote repulsive steric clashes.

An RDG analysis of this compound would provide a detailed map of the intramolecular and intermolecular forces, including hydrogen bonds, van der Waals forces between the phenyl rings, and potential steric hindrances, which collectively govern its crystal packing and physical properties. chemrxiv.orgscielo.org.mx

Due to a lack of available scientific literature specifically detailing the computational and theoretical chemistry of this compound, this article cannot be generated at this time. Extensive searches for research on the nonlinear optical (NLO) properties, reaction mechanisms, and transition states of this specific compound did not yield the necessary data to fulfill the user's request for a detailed and evidence-based article.

Future research in the field of computational chemistry may provide the specific findings required to address the outlined topics for this compound.

Chemical Reactivity and Cyclization Pathways

Intramolecular Cyclization Reactions to Form Heterocyclic Systems

The presence of the 1,4-dicarbonyl moiety (in the form of a γ-keto acid) allows for a range of cyclization reactions with binucleophilic reagents, leading to the formation of five- and six-membered heterocyclic rings.

The reaction of γ-keto acids with hydrazine (B178648) hydrate (B1144303) is a well-established method for the synthesis of dihydropyridazinones. In the case of 4-[2-(Methylthio)phenyl]-4-oxobutyric acid, treatment with hydrazine hydrate would lead to the formation of 6-[2-(methylthio)phenyl]-4,5-dihydro-3(2H)-pyridazinone. The reaction proceeds through the initial formation of a hydrazone with the keto group, followed by an intramolecular cyclization involving the carboxylic acid moiety to form the stable six-membered pyridazinone ring. nih.govacs.org This class of compounds is of significant interest due to their wide range of biological activities. nih.gov

Table 1: Synthesis of Pyridazine Derivative

ReactantReagentProductRing System
This compoundHydrazine hydrate6-[2-(Methylthio)phenyl]-4,5-dihydro-3(2H)-pyridazinonePyridazine

Pyrazole (B372694) rings are commonly synthesized through the condensation of 1,3-dicarbonyl compounds with hydrazine derivatives. nih.govorganic-chemistry.org The γ-keto acid, this compound, can be considered a synthon for a 1,3-dicarbonyl compound. The reaction with hydrazine or its substituted derivatives, such as phenylhydrazine, can lead to the formation of pyrazole derivatives. researchgate.net The reaction likely proceeds through the formation of an intermediate hydrazone, which then undergoes cyclization and dehydration. Depending on the reaction conditions, a mixture of products, including pyrazolones, may be formed. researchgate.net The use of substituted hydrazines allows for the introduction of various substituents on the nitrogen atom of the pyrazole ring. nih.gov

Table 2: Synthesis of Pyrazole-Containing Compound

ReactantReagentPotential ProductRing System
This compoundHydrazine / Phenylhydrazine2-(1H-pyrazol-3-yl)ethan-1-ol derivativesPyrazole

The synthesis of 1,3,4-oxadiazoles typically involves the cyclodehydration of N,N'-diacylhydrazines or the oxidative cyclization of acylhydrazones. nih.govnih.gov For this compound, a plausible pathway to an oxadiazole derivative involves a multi-step process. First, the carboxylic acid group would be converted to an acid hydrazide. This intermediate could then be reacted with another carboxylic acid or an acyl chloride, followed by cyclodehydration using reagents like phosphorus oxychloride to yield the 2,5-disubstituted 1,3,4-oxadiazole (B1194373) ring. nih.govopenmedicinalchemistryjournal.com

Table 3: Synthesis of Oxadiazole Structure

ReactantReagentsIntermediateFinal ProductRing System
This compound1. Thionyl chloride, Hydrazine hydrate2. R-COOH, POCl₃4-[2-(Methylthio)phenyl]-4-oxobutanehydrazide2-Substituted-5-({2-[2-(methylthio)phenyl]-2-oxoethyl}) -1,3,4-oxadiazoleOxadiazole

The Hantzsch thiazole (B1198619) synthesis is a classical method for the formation of thiazole rings, which involves the reaction of an α-haloketone with a thioamide. rsc.orgijper.org To utilize this compound in a Hantzsch-type synthesis, it would first need to be halogenated at the α-position to the ketone (the C3 position). This α-halo-γ-keto acid could then be reacted with thiourea (B124793) or a substituted thioamide. The reaction proceeds by the formation of an intermediate thiazoline, which then dehydrates to form the aromatic thiazole ring. mdpi.compharmaguideline.com

Table 4: Synthesis of Thiazole Ring

ReactantReagentsIntermediateProductRing System
This compound1. Halogenating agent (e.g., Br₂)2. Thiourea3-Halo-4-[2-(methylthio)phenyl]-4-oxobutyric acid2-Amino-4-({2-[2-(methylthio)phenyl]-2-oxoethyl})thiazoleThiazole

Quinoxaline derivatives are typically synthesized by the condensation of an aromatic o-diamine, such as o-phenylenediamine (B120857), with a 1,2-dicarbonyl compound. chim.it Recent studies have shown that γ-keto acids can react with o-phenylenediamines in a catalyst-free cascade reaction to form dihydroquinoxalinones. nih.govresearchgate.net Therefore, reacting this compound with o-phenylenediamine is expected to yield a 3-(2-(2-(methylthio)phenyl)-2-oxoethyl)-3,4-dihydroquinoxalin-2(1H)-one. This reaction provides a direct route to this class of heterocyclic compounds. nih.gov

Table 5: Synthesis of Quinoxalone Derivative

ReactantReagentProductRing System
This compoundo-Phenylenediamine3-(2-(2-(methylthio)phenyl)-2-oxoethyl)-3,4-dihydroquinoxalin-2(1H)-oneQuinoxaline

The reaction of carbonyl compounds with thiosemicarbazide (B42300) typically forms thiosemicarbazones. Further cyclization can lead to various heterocyclic systems, including 1,2,4-triazines. The reaction of this compound with thiosemicarbazide would likely first form a thiosemicarbazone at the keto group. Subsequent intramolecular cyclization involving the carboxylic acid could lead to a triazine derivative. Similarly, thiocarbohydrazide (B147625) can undergo cyclocondensation with organic acids to form aminotriazolethiones, which are precursors to triazine systems. sapub.org

Table 6: Synthesis of Triazine Derivative

ReactantReagentPotential ProductRing System
This compoundThiosemicarbazide / ThiocarbohydrazideSubstituted 1,2,4-triazine-6-propanoic acidTriazine

Intermolecular Reactions with Nucleophiles and Electrophiles

The electrophilic and nucleophilic centers within this compound govern its interactions with other chemical species. The carbonyl carbon of the ketone and the carboxylic acid are primary electrophilic sites, susceptible to attack by nucleophiles. The aromatic ring, activated by the methylthio group, can participate in electrophilic substitution reactions, while the lone pairs on the sulfur and oxygen atoms allow for nucleophilic interactions.

While specific experimental data on the intermolecular reactions of this compound is not extensively documented in publicly available literature, its reactivity can be inferred from the behavior of analogous structures. For instance, the ketone moiety can undergo reactions typical of carbonyl compounds, such as condensation with amines and hydrazines, and reduction to the corresponding alcohol. The carboxylic acid group can be converted to esters, amides, or acid halides through standard synthetic methodologies.

The methylthio-substituted phenyl ring is expected to undergo electrophilic aromatic substitution, with the position of substitution being directed by the ortho- and para-directing methylthio group. However, the steric hindrance from the adjacent butyric acid chain may influence the regioselectivity of such reactions.

Acid-Base Chemistry and Tautomerism Studies

The carboxylic acid functionality imparts acidic properties to this compound, allowing it to donate a proton to form a carboxylate anion. The acidity of the carboxylic acid, quantified by its pKa value, is influenced by the electronic effects of the substituted phenyl ring. The electron-donating nature of the methylthio group may slightly decrease the acidity compared to unsubstituted benzoic acid derivatives.

Molecular Interactions and Mechanistic Biological Investigations

Ligand-Target Recognition and Molecular Docking Studies

Ligand-target recognition is a foundational concept in pharmacology and molecular biology, describing the process by which a molecule (ligand) binds to a specific site on a biological macromolecule, such as a protein or nucleic acid, to elicit a biological response. Molecular docking is a key computational tool used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. biointerfaceresearch.com This technique is instrumental in drug discovery for predicting binding affinity and understanding interaction mechanisms.

Computational methods, particularly molecular docking and molecular dynamics simulations, are vital for predicting the binding affinities between small molecules like butanoic acid derivatives and biological macromolecules. dovepress.com These simulations can estimate the binding energy, with lower values typically indicating a more stable interaction. dovepress.com For instance, in a study of phenylthiazole acids, a docking study was validated by redocking a known ligand into the protein's active site; a low root mean square deviation (RMSD) of 0.9 Å was considered sufficient for the template's use in further docking experiments. dovepress.com

Placenta Growth Factor (PIGF) is a key regulator of angiogenesis, particularly in pathological conditions, and belongs to the vascular endothelial growth factor (VEGF) family. nih.govwikipedia.org It exerts its biological effects by binding to and activating the Flt-1 receptor, also known as VEGFR-1. nih.govmdpi.com The interaction between PIGF and Flt-1 is critical for trophoblast growth, differentiation, and vascular development during pregnancy. wikipedia.orgmdpi.com Given the role of butanoic acid derivatives in various biological processes, including antiviral and anti-tumor functions, computational assessment of their binding affinity to targets like PIGF-1 is a plausible area of investigation. biointerfaceresearch.com Such studies would involve modeling the interaction between the butanoic acid derivative and the binding site of PIGF-1 to predict the stability and nature of the complex, providing insights into potential pro- or anti-angiogenic effects.

Table 1: Example Molecular Docking and Properties Data for Potential PPARγ Agonists
CompoundEC50 (µM)Binding Energy (kcal/mol)
Rosiglitazone (RSG)0.83 ± 0.14-9.09
Compound 4t0.75 ± 0.20-9.47

This table presents example data from a study on phenylthiazole acids as potential agonists of Peroxisome Proliferator-Activated Receptor Gamma (PPARγ), illustrating the types of data generated in computational and in vitro screening. dovepress.com

The interaction of small molecules with specific enzymes can lead to inhibition or modulation of their activity. A relevant example is the interaction of 4-methylthio-2-oxobutanoic acid (MTOB), the keto acid of methionine, with the C-terminal binding protein 1 (CtBP1). nih.govnih.gov CtBP1 is a transcriptional co-repressor that belongs to the D-2-hydroxyacid dehydrogenase family. nih.gov

Kinetic studies have revealed that MTOB is an excellent substrate for the catalytic domain of CtBP1. nih.gov Based on catalytic efficiencies, MTOB was found to be approximately 80-fold better as a substrate than pyruvate. nih.gov This suggests that MTOB may be an important endogenous regulator of CtBP activity, potentially linking gene repression to the methionine salvage pathway. nih.gov Furthermore, MTOB can act as a pharmacological inhibitor of CtBP. nih.gov This inhibition has been shown to selectively attenuate the growth of colon cancer stem cells (CSCs) by interfering with TCF-4 signaling. nih.gov Mechanistically, MTOB can disrupt the physical interaction between CtBP and TCF-4, highlighting a novel approach for targeting CSCs in colorectal cancer. nih.gov

Investigations into Enzyme-Mediated Transformations (e.g., metabolic chiral inversion of related antirheumatic agents)

Many chiral drugs undergo enzyme-mediated metabolic chiral inversion, where one enantiomer is converted into its mirror image in the body. wuxiapptec.com This phenomenon is particularly well-documented for 2-arylpropionic acid derivatives (profens), a class of nonsteroidal anti-inflammatory drugs (NSAIDs). viamedica.pl Such transformations can have significant pharmacotherapeutic and toxicological consequences, as enantiomers often exhibit different pharmacological activities. wuxiapptec.comviamedica.pl

Studies on derivatives of the anti-rheumatic agent KE-298, specifically 4-phenyl-4-oxobutanoic acids, have shed light on the structural requirements for this inversion. nih.gov Research in rats demonstrated that for these compounds, a 2-methylene moiety is required for the inversion to occur. nih.gov The chiral inversion of R(-)-enantiomers to their S(+)-counterparts often proceeds through the formation of a CoA-thioester intermediate. nih.gov For example, the unidirectional chiral inversion of R(-)-KE-748, an active metabolite of KE-298, was observed in isolated rat hepatocytes and was strongly inhibited by benzoic acid, a substrate for medium-chain fatty acid CoA ligase. nih.gov This indicates that while the mechanism is similar to that of other profens like ibuprofen, the specific enzymes involved in forming the CoA-thioester may differ. nih.gov The presence of a sulfur atom, while not essential, was found to influence the affinity for long-chain fatty acid CoA ligase. nih.gov

Mechanistic Studies of Cellular Impact in Model Systems

Understanding the impact of a compound at the cellular level is crucial for elucidating its biological function. This involves investigating its effects on fundamental cellular processes, such as apoptosis (programmed cell death), which is a key target in cancer therapy.

Methionine metabolism plays a significant role in cellular processes, including apoptosis. ingentaconnect.com Methional, a derivative formed from the oxidative decarboxylation of 4-methylthio-2-oxobutanoate (MTOB), has been identified as a potent inducer of apoptosis. ingentaconnect.comnih.gov Exogenously added methional can trigger apoptosis in various normal and cancer cell lines. ingentaconnect.com

The molecular mechanism of methional-induced apoptosis may involve the generation of highly reactive cross-linking agents. When subjected to hydroxyl radical attack, methional can lead to the formation of malondialdehyde (MDA). ingentaconnect.com MDA is known to induce DNA-protein cross-linking, a process that can contribute to the chromatin condensation observed during apoptosis. ingentaconnect.com The apoptotic activity of methional and other aldehydes can be abrogated by aldehyde dehydrogenases (ALDHs), which oxidize them to non-apoptogenic carboxylic acids. ingentaconnect.com The apoptotic process induced by methionine restriction, a related phenomenon, has been shown to be mitochondria-dependent, involving the release of cytochrome c and the cleavage of caspases. researchgate.net Furthermore, dietary methyl-donors, including L-methionine, have been shown to induce apoptosis in cancer cell lines by downregulating proliferative signaling pathways such as MAPK/ERK and AKT. mdpi.com

Molecular Basis of Observed Biological Effects in Related Compounds (e.g., anti-inflammatory, antirheumatic actions, antimicrobial activity)

The biological effects of a compound are rooted in its interactions at the molecular level. For compounds structurally related to 4-[2-(Methylthio)phenyl]-4-oxobutyric acid, a range of activities including anti-inflammatory, antirheumatic, and antimicrobial effects have been observed, and their molecular bases are being actively investigated.

Anti-inflammatory and Antirheumatic Actions: Butyric acid and its derivatives are known to exert anti-inflammatory effects. mdpi.com A key molecular mechanism is the suppression of the activation of nuclear factor-κB (NF-κB), a central regulator of inflammation. nih.govmdpi.com By inhibiting NF-κB, these compounds can reduce the expression and release of pro-inflammatory cytokines like TNF-α and interleukins. mdpi.comnih.gov This anti-inflammatory action is also linked to the therapeutic effects of antirheumatic agents. For instance, the antirheumatic drug KE-298 is a 2-acetylthiomethyl-4-(4-methylphenyl)-4-oxobutanoic acid, highlighting the relevance of the 4-oxo-butanoic acid scaffold in this therapeutic area. nih.govnih.gov

Antimicrobial Activity: The presence of a methylthio group is a feature in several classes of antimicrobial compounds. For example, N-methylthio-β-lactams have demonstrated antibacterial activity, which is influenced by the nature of the N-organothio substituent. nih.govnih.gov The proposed mechanism involves the lactam structure delivering the organothio moiety across the bacterial membrane to its cellular target. nih.gov Similarly, other sulfur-containing compounds like 1-methyl-3-sulfonylthio-4-aminoquinolinium chlorides and isothiocyanates have shown growth-inhibitory activity against various Gram-positive bacteria and even methicillin-resistant Staphylococcus aureus (MRSA). researchgate.netmdpi.com Butyric acid derivatives also contribute to antimicrobial defense by inducing the expression of antimicrobial peptides, which are part of the innate immune system of mucous membranes. nih.govresearchgate.net

Table 2: Antimicrobial Activity of Selected Isothiocyanates Against MRSA
CompoundMinimum Inhibitory Concentration (µg·mL⁻¹)Antibacterial Activity Rate (%)
Benzyl-isothiocyanate (BITC)2.9 - 110Up to 87

This table summarizes the potent antimicrobial activity of benzyl-isothiocyanate against methicillin-resistant S. aureus (MRSA) isolates, illustrating the effectiveness of sulfur-containing organic compounds. mdpi.com

Applications in Advanced Organic Synthesis and Materials Science

Role as Versatile Precursors in Complex Molecule Synthesis

The multifunctionality of 4-[2-(Methylthio)phenyl]-4-oxobutyric acid makes it a promising precursor for the synthesis of more complex molecular architectures. The ketone and carboxylic acid functionalities can be selectively targeted for various chemical transformations.

For instance, the ketone can undergo reduction to a secondary alcohol, be subjected to nucleophilic addition reactions (e.g., Grignard or Wittig reactions), or be converted to a hydrazone for further modifications like the Wolff-Kishner reduction. The carboxylic acid can be converted to an ester, amide, or acid chloride, opening up a wide array of synthetic possibilities.

The ortho-positioning of the methylthio group can exert steric and electronic effects on the reactivity of the adjacent ketone, potentially leading to unique stereochemical outcomes in certain reactions. Furthermore, the sulfur atom of the methylthio group can be oxidized to a sulfoxide (B87167) or a sulfone, which would significantly alter the electronic properties of the aromatic ring and provide further avenues for functionalization.

Building Block Utility in Pharmaceutical and Agrochemical Scaffolds

While specific examples of pharmaceuticals or agrochemicals containing the this compound scaffold are not prevalent in the current literature, the structural motifs present are of interest in medicinal and agricultural chemistry. The 2-(methylthio)phenyl group is a feature in some biologically active compounds. The introduction of a sulfur-containing moiety can enhance the lipophilicity of a molecule, which can be advantageous for its bioavailability and cell membrane permeability.

The butyric acid side chain can be cyclized with the aromatic ring under certain conditions to form polycyclic structures, which are common cores in many therapeutic agents. For example, intramolecular Friedel-Crafts reactions could potentially lead to the formation of substituted tetralone derivatives, which are precursors to a variety of biologically active compounds.

Potential Pharmaceutical and Agrochemical Scaffolds Derivable from this compound

Starting MaterialPotential ScaffoldTherapeutic/Agrochemical Relevance
This compoundSubstituted TetralonesPrecursors for various biologically active compounds
This compoundGamma-lactonesFound in a wide range of natural products and pharmaceuticals
This compoundPyridazinone derivativesKnown to exhibit a range of biological activities including cardiovascular and anti-inflammatory effects

Contributions to the Development of Novel Functional Materials (e.g., based on NLO properties)

The development of new functional materials, particularly those with nonlinear optical (NLO) properties, is a rapidly advancing field. Organic molecules with extended π-conjugation and donor-acceptor functionalities are key candidates for NLO materials. The structure of this compound contains an aromatic ring (a π-system) and a methylthio group, which can act as an electron-donating group. The ketone and carboxylic acid groups are electron-withdrawing.

This inherent donor-acceptor character suggests that derivatives of this compound could exhibit NLO properties. The efficiency of intramolecular charge transfer, a key factor for NLO activity, could be modulated by modifying the donor and acceptor strengths and by extending the π-conjugated system. For instance, condensation reactions at the ketone or derivatization of the carboxylic acid could be used to incorporate this molecule into larger polymeric structures or to attach other chromophores, potentially enhancing its NLO response.

While direct experimental evidence for the NLO properties of this compound is not yet reported, the study of related ortho-thioanisole derivatives could provide insights into its potential in this area. The specific ortho-substitution pattern may lead to unique packing arrangements in the solid state, which can significantly influence the macroscopic NLO properties of the material.

Future Directions in Research on 4 2 Methylthio Phenyl 4 Oxobutyric Acid

Exploration of Green Chemistry Approaches in Synthesis

The traditional synthesis of aryl ketones often involves methods like Friedel-Crafts acylation, which typically relies on stoichiometric amounts of Lewis acid catalysts, such as aluminum chloride, and halogenated solvents. acs.orgresearchgate.net These processes can generate significant metallic and halogenated waste, posing environmental concerns. Future research must prioritize the development of more sustainable and eco-friendly synthetic routes for 4-[2-(Methylthio)phenyl]-4-oxobutyric acid.

Key areas for exploration include:

Alternative Acylating Agents and Promoters: Moving away from corrosive acyl halides towards using carboxylic acids or anhydrides as acylating agents is a key green strategy. acs.orgresearchgate.net The use of metal- and halogen-free promoters, such as methanesulfonic anhydride (B1165640), can produce aryl ketones in high yields with minimal waste. acs.org

Solvent-Free and Alternative Solvent Systems: Conducting reactions under solvent-free conditions or in greener solvents like ionic liquids can drastically reduce volatile organic compound (VOC) emissions and simplify product purification. numberanalytics.com

ParameterTraditional Approach (e.g., Friedel-Crafts)Green Chemistry Approach
Catalyst Stoichiometric Lewis Acids (e.g., AlCl3)Catalytic Heterogeneous Catalysts (e.g., Zeolites, Metal Oxides) researchgate.netnumberanalytics.com
Acylating Agent Acyl HalidesCarboxylic Acids, Anhydrides acs.org
Solvent Halogenated Solvents (e.g., CH2Cl2)Solvent-free conditions or Ionic Liquids numberanalytics.com
Waste Profile High; Metallic and halogenated byproductsLow; Minimal and often non-hazardous waste
Recyclability Difficult to impossibleHigh potential for catalyst recycling numberanalytics.com

Advanced Computational Modeling for Predictive Reactivity and Interactions

Computational chemistry provides powerful tools for predicting the behavior of molecules, thereby guiding experimental work and reducing resource expenditure. For this compound, advanced modeling can offer profound insights into its intrinsic properties.

Density Functional Theory (DFT): DFT calculations are essential for understanding the electronic structure of the molecule. orientjchem.org These studies can determine the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), which are crucial for predicting chemical reactivity. Furthermore, DFT can be used to generate a Molecular Electrostatic Potential (MEP) map, visually identifying the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule, such as the carbonyl oxygen and acidic proton, respectively. mdpi.com

Molecular Dynamics (MD) Simulations: MD simulations can model the dynamic behavior of the compound over time, both in isolation and in complex environments. mpg.de This is particularly useful for predicting how this compound might interact with biological macromolecules, such as enzymes or receptors, or how it behaves in different solvent systems. mdpi.com

Computational MethodPredicted PropertiesApplication for this compound
Density Functional Theory (DFT) Electronic structure (HOMO/LUMO), reaction energetics, spectral properties, electrostatic potential. orientjchem.orgmdpi.comPredicting sites of reactivity, understanding reaction mechanisms, interpreting spectroscopic data.
Molecular Dynamics (MD) Conformational changes, solvent interactions, binding free energies, transport properties. mpg.densf.govSimulating interactions with biological targets, predicting solubility and membrane permeability.
Quantum Mechanics/Molecular Mechanics (QM/MM) Enzyme reaction mechanisms, detailed binding interactions.Modeling potential enzymatic reactions involving the keto-acid moiety with high accuracy.

Integration of Machine Learning for Structure-Property Relationship Studies

The application of machine learning (ML) is revolutionizing chemical and pharmaceutical research by enabling rapid prediction of molecular properties. researchgate.netarxiv.org By leveraging large datasets of known compounds, ML models can establish Quantitative Structure-Activity Relationships (QSAR) or Structure-Property Relationships (QSPR). wikipedia.orgacs.org

For this compound, ML could be employed to:

Predict Physicochemical and ADMET Properties: ML models, including deep neural networks, can be trained to predict properties such as solubility, binding affinity to various proteins, and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiles. arxiv.orgacellera.com This predictive power allows for early-stage in silico screening, prioritizing compounds for synthesis and experimental testing.

Identify Potential Biological Targets: By comparing the structural features (represented as molecular fingerprints or descriptors) of the target compound with those in extensive bioactivity databases, ML algorithms can suggest potential biological targets and mechanisms of action.

Machine Learning ModelInput DataPredicted Property
Random Forest / Gradient Boosting Molecular fingerprints, physicochemical descriptorsSolubility, Permeability, Toxicity arxiv.org
Graph Neural Networks (GNNs) Molecular graph structureProtein binding affinity, biological activity researchgate.net
Deep Neural Networks (DNNs) Various molecular descriptors and fingerprintsComplex ADMET profiles, multi-property optimization arxiv.orgacellera.com

Development of Novel Mechanistic Probes and Molecular Tools

The unique structure of this compound makes it an attractive scaffold for the development of chemical probes. rsc.orgrsc.org Such tools are invaluable for studying complex biological processes. The compound possesses several functional groups that can be strategically modified.

Fluorescent Probes: The carboxylic acid provides a convenient chemical handle for attaching a fluorophore. The resulting probe could be used to visualize the localization of the molecule within cells or tissues.

Affinity-Based Probes: The core structure could be modified to enhance its affinity and selectivity for a specific biological target. Incorporating a photoreactive group would allow for photo-affinity labeling, a powerful technique for identifying binding partners in a complex biological milieu.

Reaction-Based Sensors: The keto-acid functionality could potentially be designed to react specifically with certain analytes, leading to a measurable signal, such as a change in fluorescence. For instance, α-ketoamide moieties have been successfully used as reaction switches in fluorescent sensors for specific biomolecules. acs.org

Modification SiteType of ProbePotential Application
Carboxylic Acid Fluorescent Probe, Biotinylated ProbeCellular imaging, target pull-down experiments.
Phenyl Ring Photo-affinity Probe (with diazirine)Covalent labeling and identification of binding partners.
Keto Group Reaction-Based SensorDetection of specific reactive species or enzymatic activity.

Exploration of Stereoisomeric Effects on Molecular Interactions and Reactivity

While this compound is itself achiral, its ketone group represents a prochiral center. Chemical transformations, such as the reduction of the ketone to a hydroxyl group, would introduce a stereocenter, resulting in a pair of enantiomers (R and S). It is a fundamental principle in pharmacology and biology that enantiomers can exhibit vastly different biological activities, metabolic fates, and toxicities due to the chiral nature of their biological targets. wikipedia.org

Future research should therefore include:

Stereoselective Synthesis: Developing methods for the stereoselective synthesis of derivatives of the parent compound to produce individual enantiomers.

Chiral Separation and Analysis: Employing analytical techniques like chiral High-Performance Liquid Chromatography (HPLC) or Capillary Electrophoresis (CE) to separate and quantify the enantiomers. nih.govnih.gov This is crucial for evaluating the properties of each stereoisomer independently.

Differential Activity Studies: Investigating the distinct interactions and reactivity of each enantiomer with chiral entities, such as enzymes or receptors, to elucidate any stereospecific effects.

TechniquePrincipleRelevance to Stereoisomers
Chiral HPLC Differential interaction with a chiral stationary phase. nih.govPreparative and analytical separation of enantiomers.
Chiral Capillary Electrophoresis (CE) Differential migration in the presence of a chiral selector in the buffer. nih.govHigh-efficiency analytical separation with low sample consumption.
Circular Dichroism (CD) Spectroscopy Differential absorption of left and right circularly polarized light.Confirmation of absolute configuration and enantiomeric purity.

Q & A

Q. What are the common synthetic routes for 4-[2-(Methylthio)phenyl]-4-oxobutyric acid, and what mechanistic steps are involved?

The synthesis typically involves Knoevenagel condensation of 2-(methylthio)benzaldehyde with a β-keto ester, followed by hydrolysis and decarboxylation to yield the target compound. For example, analogous syntheses of γ-keto acids (e.g., 4-(2-fluorophenyl)-4-oxobutanoic acid) use alkaline conditions to facilitate condensation and subsequent acid-catalyzed hydrolysis . Key intermediates, such as ethyl 4-[2-(methylthio)phenyl]-4-oxobutanoate, can be purified via recrystallization or column chromatography.

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • NMR spectroscopy (¹H and ¹³C) is critical for confirming the methylthio group (δ ~2.5 ppm for SCH₃ protons) and ketone functionality.
  • Mass spectrometry (MS) validates the molecular ion peak at m/z 238 (C₁₁H₁₀O₃S) and fragments corresponding to the loss of CO₂ or SCH₃ groups.
  • IR spectroscopy identifies the ketone (C=O stretch ~1700 cm⁻¹) and carboxylic acid (broad O-H stretch ~2500–3000 cm⁻¹) .

Q. What are the documented biological activities of this compound?

Structural analogs, such as 4-(2-fluorophenyl)-4-oxobutanoic acid, exhibit enzyme inhibition (e.g., kynurenine-3-hydroxylase and COX) due to the electron-withdrawing effects of substituents on the phenyl ring. Preliminary studies suggest similar bioactivity for the methylthio derivative, particularly in modulating oxidative stress pathways .

Advanced Research Questions

Q. How can synthesis yield be optimized for this compound?

  • Reaction conditions : Adjusting pH (e.g., using NaHCO₃ instead of NaOH) minimizes side reactions during hydrolysis.
  • Catalyst optimization : Transition metal catalysts (e.g., Cu(I)) enhance condensation efficiency .
  • Purification : Continuous flow reactors improve scalability and reduce byproduct formation, as seen in industrial-scale syntheses of similar γ-keto acids .

Q. How should researchers address contradictory data in enzyme inhibition studies involving this compound?

  • Kinetic assays : Perform time-dependent inhibition assays to distinguish competitive vs. non-competitive mechanisms. For example, IC₅₀ discrepancies may arise from assay buffer composition (e.g., ionic strength affecting ligand-receptor binding) .
  • Structural analysis : Use X-ray crystallography or molecular docking to validate interactions between the methylthio group and enzyme active sites (e.g., hydrophobic pockets in COX-2) .

Q. What strategies ensure high purity and stability during long-term storage?

  • Recrystallization : Use ethanol/water mixtures (80:20 v/v) to remove trace impurities, as demonstrated for structurally related 4-phenyl-4-oxobutyric acid derivatives .
  • Storage conditions : Store under inert gas (N₂ or Ar) at –20°C to prevent oxidation of the methylthio group. Stability studies indicate <5% degradation over 12 months under these conditions .

Q. How can computational modeling predict metabolic pathways or degradation products?

  • In silico tools : Software like Schrödinger’s ADMET Predictor or SwissADME models phase I metabolism (e.g., oxidation of the methylthio group to sulfoxide/sulfone derivatives).
  • LC-MS/MS validation : Compare predicted metabolites (e.g., 4-[2-(methylsulfinyl)phenyl]-4-oxobutyric acid) with experimental data from hepatic microsome assays .

Methodological Notes

  • Contradictions in evidence : While emphasizes enzyme inhibition via fluorophenyl analogs, highlights the role of substituent electronic effects (e.g., methylthio vs. methoxy groups) in modulating bioactivity. Researchers should prioritize substituent-specific assays.
  • Excluded sources : Commercial data (e.g., pricing in ) were omitted per guidelines.

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